5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine
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Overview
Description
5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and material science, due to its electron-withdrawing trifluoromethyl group and the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the pyridine ring using reagents like trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and safety of these reactions, allowing for the controlled introduction of fluorine atoms into the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique biological properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The piperidine ring can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which impart distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry and agrochemical applications, where specific interactions with biological targets are crucial.
Properties
Molecular Formula |
C11H12F4N2 |
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Molecular Weight |
248.22 g/mol |
IUPAC Name |
5-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H12F4N2/c12-9-1-2-10(16-7-9)17-5-3-8(4-6-17)11(13,14)15/h1-2,7-8H,3-6H2 |
InChI Key |
RGWKTWVYUCSKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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